molecular formula C7H7NO4 B11819780 2-(Hydroxyiminomethyl)benzene-1,3,5-triol

2-(Hydroxyiminomethyl)benzene-1,3,5-triol

Cat. No.: B11819780
M. Wt: 169.13 g/mol
InChI Key: CLAXAYPJZQMUHY-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO4 It is derived from 2,4,6-trihydroxybenzaldehyde through the formation of an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trihydroxybenzaldehyde oxime can be synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:

2,4,6-Trihydroxybenzaldehyde+Hydroxylamine Hydrochloride2,4,6-Trihydroxybenzaldehyde Oxime+Water+Sodium Chloride\text{2,4,6-Trihydroxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{2,4,6-Trihydroxybenzaldehyde Oxime} + \text{Water} + \text{Sodium Chloride} 2,4,6-Trihydroxybenzaldehyde+Hydroxylamine Hydrochloride→2,4,6-Trihydroxybenzaldehyde Oxime+Water+Sodium Chloride

Industrial Production Methods

Industrial production of 2,4,6-trihydroxybenzaldehyde oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds or nitriles.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso compounds or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trihydroxybenzaldehyde: The parent compound without the oxime group.

    2,4-Dihydroxybenzaldehyde Oxime: A similar compound with one less hydroxyl group.

    2,4,6-Trihydroxyacetophenone Oxime: A similar compound with a ketone group instead of an aldehyde group.

Uniqueness

2,4,6-Trihydroxybenzaldehyde oxime is unique due to the presence of three hydroxyl groups and an oxime group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-(hydroxyiminomethyl)benzene-1,3,5-triol

InChI

InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H

InChI Key

CLAXAYPJZQMUHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C=NO)O)O

Origin of Product

United States

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